Acide (3-(2-hydroxypropan-2-yl)pyridin-2-yl)boronique

Vue d'ensemble

Description

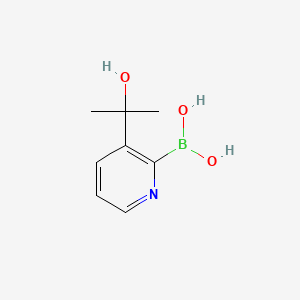

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3. It is a derivative of pyridine and boronic acid, featuring a hydroxypropan-2-yl group attached to the pyridine ring.

Applications De Recherche Scientifique

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has several scientific research applications:

Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromopyridine with a boronic ester, followed by hydrolysis. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Substitution: The hydroxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes or boronate esters .

Mécanisme D'action

The mechanism of action of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Pyridinylboronic acid: Similar structure but lacks the hydroxypropan-2-yl group.

4-Pyridinylboronic acid: Similar structure with the boronic acid group attached to the 4-position of the pyridine ring.

2-Pyridinylboronic acid: Similar structure with the boronic acid group attached to the 2-position of the pyridine ring.

Uniqueness

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which enhances its reactivity and allows for the formation of more complex structures. This makes it particularly valuable in synthetic chemistry and drug development .

Activité Biologique

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and the biological activities it exhibits. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid contains a pyridine ring substituted with a hydroxypropan-2-yl group and a boronic acid functional group. This configuration enhances its reactivity, particularly in forming reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

The primary mechanism of action involves the formation of boronate esters with diols present in biomolecules such as proteins and nucleic acids. This property allows the compound to modify biomolecules effectively, which is crucial for various biological assays and therapeutic applications.

Biological Activity

-

Enzyme Inhibition :

- Studies have shown that boronic acids can inhibit serine proteases, particularly dipeptidyl peptidase IV (DPPIV), which is implicated in glucose metabolism and diabetes management. The compound's ability to form stable complexes with these enzymes enhances its potential as a therapeutic agent in metabolic disorders .

- Cellular Interactions :

-

Anticancer Activity :

- The compound has been explored for its anticancer properties, particularly in targeting cancer cells through specific pathways. Its ability to modify proteins involved in cell cycle regulation suggests potential utility in cancer therapy.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A series of experiments demonstrated that derivatives of boronic acids, including (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, exhibited significant inhibitory activity against DPPIV. The structure-activity relationship indicated that modifications to the boronic acid moiety could enhance potency against this target .

Case Study 2: Anticancer Mechanisms

In vitro studies revealed that (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis

To better understand the unique properties of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Pyridinylboronic acid | Pyridine-based | Lacks hydroxypropan-2-yl group; lower reactivity |

| 4-Pyridinylboronic acid | Pyridine-based | Different position of boronic acid; varied biological activity |

| 6-Acetylpyridin-2-ylboronic acid | Acetylated pyridine | Exhibits different reactivity patterns; less explored |

The presence of the hydroxypropan-2-yl group in (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid enhances its solubility and reactivity compared to other boronic acids, making it particularly valuable for synthetic and therapeutic applications.

Pharmacokinetics and Safety Profile

Preliminary studies on the pharmacokinetics of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid suggest good stability and favorable absorption characteristics. Toxicity assessments indicate that at lower concentrations, the compound does not adversely affect cell viability, supporting its potential for therapeutic use.

Propriétés

IUPAC Name |

[3-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-10-7(6)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBVVCMULXYZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694444 | |

| Record name | [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-99-6 | |

| Record name | [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.